REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([OH:10])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.N1C=CC=CC=1.[C:17](Cl)(=[O:19])[CH3:18]>ClCCl>[C:17]([O:10][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[CH2:1][CH2:2][CH2:3]2)(=[O:19])[CH3:18]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1CCC2=CC(=CC=C12)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
439 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
349 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 6 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a solution
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under the reduced pressure, water
|
Type
|
ADDITION
|
Details
|
was then added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was then washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=C2CCCC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 599 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |